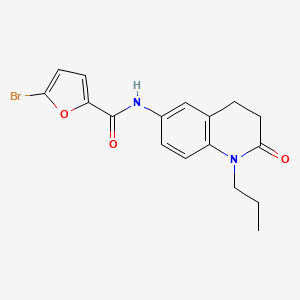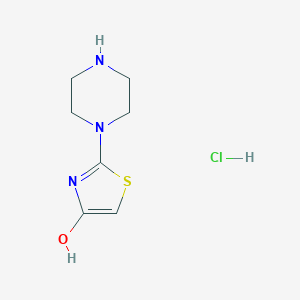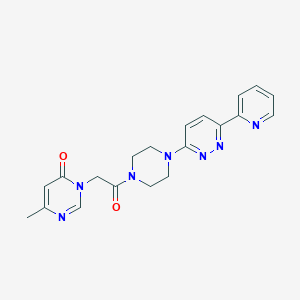![molecular formula C19H14ClN5O2 B2919815 N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 565167-91-1](/img/structure/B2919815.png)
N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide” is a compound that falls under the category of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . This compound has shown excellent antiproliferative activity towards MCF-7, A375, SK-MEL-2, and SK-HEP-1 cells, with low cytotoxicity in C28/I2 cells .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide” is complex, with multiple rings and functional groups. It is a heterocyclic compound that contains a pyridopyrimidine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The initial condensation proceeds via an addition–elimination mechanism . Further reactions lead to the formation of the final product .Aplicaciones Científicas De Investigación
Antitumor Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their antitumor activity on different cell lines. Some compounds in this class have shown potent antitumor activity .
Antiproliferative Effects
These derivatives have been evaluated for their antiproliferative activity against the NCI 60 human tumor cell line panel, indicating their potential use in cancer treatment .
Anticancer Drug Discovery
Research aims to design and synthesize new pyrazolo[3,4-d]pyrimidine derivatives as part of anticancer drug discovery efforts .
CDK2 Inhibition
A set of small molecules featuring pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds, which could be significant in cancer therapy .
Cytotoxic Effects Against Breast Cancer
Certain pyrazolo[3,4-d]pyrimidine compounds demonstrated significant anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D .
FLT3 Inhibition
A novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring were designed as FLT3 inhibitors, which could be relevant in the treatment of acute myeloid leukemia .
Direcciones Futuras
The future directions for this compound could involve further exploration of its therapeutic potential. Given its antiproliferative activity towards various cell lines , it could be studied further for potential applications in cancer therapy. Additionally, the synthesis process could be optimized for more efficient production .
Mecanismo De Acción
Target of Action
The primary target of this compound is the FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . It is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .
Mode of Action
The compound interacts with FLT3 by inhibiting its activity . This inhibition is achieved by the compound binding to the FLT3 receptor, thereby preventing the receptor from activating its downstream signaling pathways . The exact binding mode of the compound in the FLT3 binding domain is predicted through molecular docking and dynamics studies .
Biochemical Pathways
The inhibition of FLT3 by the compound affects several biochemical pathways. FLT3 is involved in the activation of multiple signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways . These pathways play a critical role in cell survival, proliferation, and differentiation . Therefore, the inhibition of FLT3 can lead to the disruption of these pathways, resulting in the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The compound exhibits remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . It has been shown to exhibit a GI 50 between 1.17 and 18.40 μM in a 5-dose assay on nine subpanels .
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-13-5-4-6-14(9-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDJQSLEDXCXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-isopropylphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2919732.png)



![2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2919739.png)

![N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2919742.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2919746.png)
![1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919747.png)


![(3As,5S,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2919750.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2919754.png)